molecular formula C17H18BrNO2 B306683 N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide

货号 B306683
分子量: 348.2 g/mol
InChI 键: BSDJFAZXWSSMRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide, also known as BRL 46470A, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as CB1 receptor antagonists and has been shown to have a wide range of effects on the body. In

科学研究应用

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising areas of research has been in the treatment of obesity and related metabolic disorders. This compound 46470A has been shown to reduce food intake and body weight in animal models, making it a potential therapeutic agent for the treatment of obesity.
Another area of research has been in the treatment of drug addiction. This compound 46470A has been shown to block the effects of THC, the primary psychoactive component of marijuana, and reduce the rewarding effects of other drugs of abuse such as cocaine and opioids. This makes this compound 46470A a potential therapeutic agent for the treatment of drug addiction.

作用机制

N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A acts as a CB1 receptor antagonist, which means that it blocks the activity of CB1 receptors in the body. CB1 receptors are found in the brain and other tissues and are involved in the regulation of appetite, metabolism, and reward. By blocking CB1 receptors, this compound 46470A reduces food intake, body weight, and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound 46470A has been shown to have a wide range of biochemical and physiological effects on the body. In animal models, this compound 46470A has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose tolerance. This compound 46470A has also been shown to reduce the rewarding effects of drugs of abuse and block the effects of THC.

实验室实验的优点和局限性

One of the advantages of using N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of CB1 receptors in various physiological processes. However, one limitation of using this compound 46470A is that it is not selective for CB1 receptors and can also block other receptors in the body. This can make it difficult to interpret the results of experiments.

未来方向

There are several future directions for research on N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A. One area of research is the development of more selective CB1 receptor antagonists that do not block other receptors in the body. This would make it easier to interpret the results of experiments and could lead to the development of more effective therapeutic agents.
Another area of research is the development of combination therapies for the treatment of obesity and related metabolic disorders. This compound 46470A has been shown to be effective in reducing food intake and body weight, but it may be more effective when used in combination with other drugs that target different pathways involved in the regulation of appetite and metabolism.
Conclusion
This compound 46470A is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It acts as a CB1 receptor antagonist and has been shown to have a wide range of effects on the body. While there are limitations to using this compound 46470A in lab experiments, it remains a useful tool for studying the role of CB1 receptors in various physiological processes. Future research on this compound 46470A will likely focus on the development of more selective CB1 receptor antagonists and the development of combination therapies for the treatment of obesity and related metabolic disorders.

合成方法

The synthesis method of N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A involves several steps. The first step is the synthesis of 3-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-(methyloxy)phenyl)butan-1-amine to form the amide product. The final product is then purified through recrystallization to obtain this compound 46470A in its pure form.

属性

分子式

C17H18BrNO2

分子量

348.2 g/mol

IUPAC 名称

N-(3-bromophenyl)-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C17H18BrNO2/c1-21-16-10-8-13(9-11-16)4-2-7-17(20)19-15-6-3-5-14(18)12-15/h3,5-6,8-12H,2,4,7H2,1H3,(H,19,20)

InChI 键

BSDJFAZXWSSMRK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br

规范 SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。